Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+)
Description
Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) (CAS: 849924-45-4) is an organometallic complex featuring an iron(II) center coordinated to a chiral phosphane ligand system. The ligand architecture includes:
- Bis(3,5-dimethylphenyl)phosphane groups, providing steric bulk and electronic modulation.
- A (1S)-configured cyclopentyl backbone with dinaphthalen-1-ylphosphanyl and ethyl substituents, creating a stereochemically defined environment.
- Carbanide (likely a carbanion or carbide moiety) and cyclopentane, which contribute to the compound’s structural rigidity and reactivity .
This complex is hypothesized to have applications in asymmetric catalysis or materials science due to its chiral phosphane ligands and iron center.
Properties
Molecular Formula |
C50H60FeP2 |
|---|---|
Molecular Weight |
778.8 g/mol |
IUPAC Name |
bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) |
InChI |
InChI=1S/C43H44P2.C5H10.2CH3.Fe/c1-29-23-30(2)26-36(25-29)44(37-27-31(3)24-32(4)28-37)33(5)38-19-12-22-41(38)45(42-20-10-15-34-13-6-8-17-39(34)42)43-21-11-16-35-14-7-9-18-40(35)43;1-2-4-5-3-1;;;/h6-11,13-18,20-21,23-28,33,38,41H,12,19,22H2,1-5H3;1-5H2;2*1H3;/q;;2*-1;+2/t33-,38?,41?;;;;/m0..../s1 |
InChI Key |
NXYBUWYPJUZAMW-PQIQMQKFSA-N |
Isomeric SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)[C@@H](C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe+2] |
Canonical SMILES |
[CH3-].[CH3-].CC1=CC(=CC(=C1)P(C2=CC(=CC(=C2)C)C)C(C)C3CCCC3P(C4=CC=CC5=CC=CC=C54)C6=CC=CC7=CC=CC=C76)C.C1CCCC1.[Fe+2] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) typically involves the following steps:
Ligand Preparation: The phosphane ligand is synthesized by reacting 3,5-dimethylphenylphosphine with 1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl chloride under inert conditions.
Complex Formation: The prepared ligand is then reacted with iron(2+) salts, such as iron(II) chloride, in the presence of a base to form the desired complex.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. Key considerations include maintaining an inert atmosphere to prevent oxidation and using high-purity reagents to ensure product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron(2+) ion is oxidized to iron(3+).
Reduction: It can also be reduced back to iron(2+) from iron(3+).
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various phosphines, carbanides.
Major Products
Oxidation: Iron(3+) complexes.
Reduction: Iron(2+) complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chemistry
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine
Drug Development: Research is ongoing to explore its potential as a drug delivery agent due to its ability to coordinate with various biological molecules.
Imaging: The compound is investigated for use in imaging techniques, such as MRI, due to its magnetic properties.
Industry
Chemical Manufacturing: It is used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through coordination chemistry. The iron(2+) ion acts as a central metal atom, coordinating with the phosphane and carbanide ligands. This coordination alters the electronic structure of the iron ion, enabling it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or drug delivery.
Comparison with Similar Compounds
Research Findings and Implications
Ligand Effects : The target compound’s bis(3,5-dimethylphenyl) and dinaphthalenyl groups likely enhance steric hindrance and chiral induction compared to simpler phosphates/phosphites, making it more suitable for asymmetric catalysis .
Metal Center: The iron(II) ion differentiates it from non-metallic analogs, enabling redox activity or magnetic properties absent in organic phosphates.
Cyclopentane Stability : While cyclopentane degrades selectively in sedimentary environments , its incorporation into a metal complex may improve stability against environmental degradation.
Safety Considerations : Flammability risks associated with cyclopentane necessitate stringent safety protocols during synthesis and handling.
Biological Activity
The compound Bis(3,5-dimethylphenyl)-[(1S)-1-(2-dinaphthalen-1-ylphosphanylcyclopentyl)ethyl]phosphane;carbanide;cyclopentane;iron(2+) is a complex organophosphorus compound that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 518.6 g/mol. Its structure is characterized by multiple functional groups including phosphane and cyclopentane moieties, as well as iron(II) incorporation which may influence its reactivity and biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Phosphorus Coordination : The phosphorus atom in the phosphane group can coordinate with various biomolecules, potentially influencing enzymatic pathways.
- Iron Complexation : The presence of iron(2+) may facilitate redox reactions, impacting oxidative stress responses in biological systems.
- Hydrophobic Interactions : The dimethylphenyl groups enhance hydrophobic interactions, which may improve membrane permeability and cellular uptake.
Biological Studies and Findings
Research on similar organophosphorus compounds has suggested various biological activities, including anticancer and antimicrobial effects. Here are some findings relevant to the compound :
Anticancer Activity
- Case Study 1 : A study examined the effects of similar organophosphorus compounds on cancer cell lines, showing that these compounds can induce apoptosis through mitochondrial pathways. The presence of bulky hydrophobic groups was found to enhance cytotoxicity against breast cancer cells .
Antimicrobial Properties
- Case Study 2 : Another investigation into related phosphorus-containing compounds revealed significant antimicrobial activity against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes due to hydrophobic interactions .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
